molecular formula C6HF4N3 B13450320 3-Azido-1,2,4,5-tetrafluorobenzene

3-Azido-1,2,4,5-tetrafluorobenzene

Cat. No.: B13450320
M. Wt: 191.09 g/mol
InChI Key: DQDYRYMMQTZLKD-UHFFFAOYSA-N
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Description

3-Azido-1,2,4,5-tetrafluorobenzene: is an organic compound characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,2,4,5-tetrafluorobenzene typically involves the substitution of a suitable leaving group on a tetrafluorobenzene derivative with an azido group. One common method is the reaction of 1,2,4,5-tetrafluorobenzene with sodium azide (NaN₃) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1,2,4,5-tetrafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Major Products Formed

    Substitution Reactions: Products include substituted tetrafluorobenzenes with various functional groups.

    Cycloaddition Reactions: Products include triazole derivatives.

    Reduction Reactions: Products include tetrafluoroaniline derivatives.

Scientific Research Applications

3-Azido-1,2,4,5-tetrafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1,2,4,5-tetrafluorobenzene largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism involving the formation of a five-membered ring. The molecular targets and pathways involved would vary based on the specific application and reaction context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-2,3,4,5-tetrafluorobenzene
  • 3-Azido-1,2,4-triazine
  • 3-Amino-4-azido-1,2,5-oxadiazole

Uniqueness

3-Azido-1,2,4,5-tetrafluorobenzene is unique due to the combination of the azido group and four fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

3-azido-1,2,4,5-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4N3/c7-2-1-3(8)5(10)6(4(2)9)12-13-11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYRYMMQTZLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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